molecular formula C19H20ClN5O B2744786 1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-4-methylpiperazine CAS No. 899985-36-5

1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-4-methylpiperazine

Cat. No.: B2744786
CAS No.: 899985-36-5
M. Wt: 369.85
InChI Key: UQYMCKLKINNCOS-UHFFFAOYSA-N
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Description

1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-4-methylpiperazine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with a chloro, methyl, and phenyl group, as well as a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-4-methylpiperazine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions. Subsequent steps involve the introduction of the chloro, methyl, and phenyl groups, followed by the attachment of the piperazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

In medicinal chemistry, 1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-4-methylpiperazine is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-4-methylpiperazine stands out due to its complex structure and the presence of multiple functional groups

Properties

IUPAC Name

(4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O/c1-13-16-17(20)15(19(26)24-10-8-23(2)9-11-24)12-21-18(16)25(22-13)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYMCKLKINNCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N3CCN(CC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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